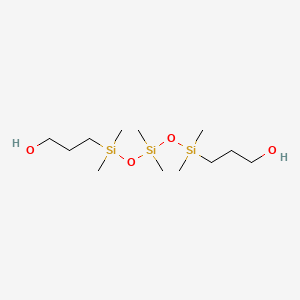
1-Propanol, 3,3'-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis-
説明
1-Propanol, 3,3’-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis- is an organosilicon compound characterized by a trisiloxane backbone with two propanol groups attached. This compound is known for its unique properties, making it useful in various industrial and scientific applications.
準備方法
The synthesis of 1-Propanol, 3,3’-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis- involves several steps. One common method includes the reaction of 1,1,3,3,5,5-hexamethyltrisiloxane with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or chromatography .
化学反応の分析
1-Propanol, 3,3’-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis- undergoes various chemical reactions, including:
科学的研究の応用
1-Propanol, 3,3’-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis- has several scientific research applications:
作用機序
The mechanism of action of 1-Propanol, 3,3’-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis- involves its interaction with various molecular targets. The trisiloxane backbone provides flexibility and hydrophobicity, while the propanol groups offer hydrophilicity. This unique combination allows the compound to interact with both hydrophobic and hydrophilic environments, making it an effective surfactant and emulsifier .
類似化合物との比較
1-Propanol, 3,3’-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis- can be compared with other similar compounds such as:
1-Propanol, 3,3’-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-: This compound has a shorter siloxane backbone, which affects its flexibility and hydrophobicity.
1-Propanol, 3,3’-(1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediyl)bis-: This compound has a longer siloxane backbone, providing greater flexibility and hydrophobicity but may affect its solubility in water.
特性
IUPAC Name |
3-[[[3-hydroxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32O4Si3/c1-17(2,11-7-9-13)15-19(5,6)16-18(3,4)12-8-10-14/h13-14H,7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGUSQQYOMFEHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCO)O[Si](C)(C)O[Si](C)(C)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32O4Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58130-02-2 | |
| Details | Compound: Poly[oxy(dimethylsilylene)], α-[(3-hydroxypropyl)dimethylsilyl]-ω-[[(3-hydroxypropyl)dimethylsilyl]oxy]- | |
| Record name | Poly[oxy(dimethylsilylene)], α-[(3-hydroxypropyl)dimethylsilyl]-ω-[[(3-hydroxypropyl)dimethylsilyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58130-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70558907 | |
| Record name | 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)di(propan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104780-66-7, 91019-83-9 | |
| Record name | Siloxanes and Silicones, di-Me, 3-hydroxypropyl group-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)di(propan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


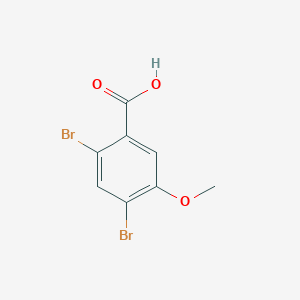
![7-Fluoro-6-nitro-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B6296637.png)
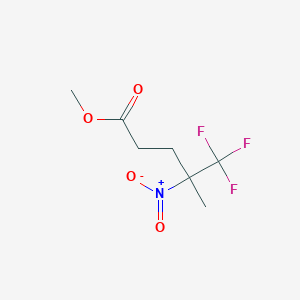

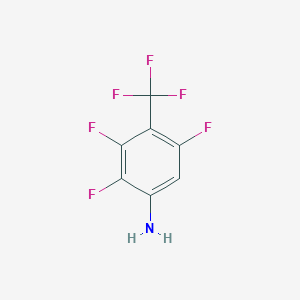







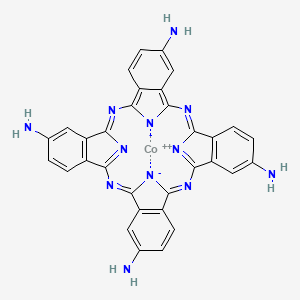
![[2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6296708.png)
